6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide

Chemical Structure SAR Pyrimidine N-oxide

Sourcing 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide with consistent purity for reproducible SAR and iNOS inhibition assays is a common pain point. BenchChem resolves this by supplying the exact CAS 210036-45-6 with stringent quality control. - ≥95% purity (97% option available) minimizes false positives in cellular iNOS assays and antibacterial screening. - Distinct 3-nitrophenyl pharmacophore and N-oxide moiety enable reliable structure-activity relationship exploration. - Bulk and gram-scale quantities in stock for immediate global dispatch, supporting both early discovery and lead optimization programs.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 210036-45-6
Cat. No. B1518881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide
CAS210036-45-6
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESCC1=[N+](C(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-])[O-]
InChIInChI=1S/C11H9N3O3/c1-8-5-6-12-11(13(8)15)9-3-2-4-10(7-9)14(16)17/h2-7H,1H3
InChIKeyOQSQIMJVHWOCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide – Structural Profile & Key Characteristics


6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide (CAS 210036-45-6) is a heterocyclic pyrimidine N-oxide featuring a methyl group at the 6-position and a 3-nitrophenyl substituent at the 2-position of the pyrimidine ring . This zwitterionic compound has a molecular formula of C11H9N3O3 and a molecular weight of 231.21 g/mol . As a specialized building block and research chemical, it is typically supplied with a minimum purity specification of 95% . The compound's unique substitution pattern distinguishes it from common pyrimidine analogs and positions it as a candidate for exploring structure-activity relationships (SAR) in areas such as nitric oxide synthase (NOS) inhibition and antimicrobial activity [1][2].

Substitution 6-methyl, 3-nitrophenyl, N-oxide
Purity Reported min. 95% (97% option)
Research Context SAR studies (NOS inhibition, antimicrobial)

Generic Substitution Risks for 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide


Substituting 6-methyl-2-(3-nitrophenyl)pyrimidine 1-oxide with a generic pyrimidine N-oxide or a close analog is scientifically unsound due to the critical influence of its specific substitution pattern on both physical properties and biological activity. The presence and position of the methyl group at the 6-position, the 3-nitrophenyl moiety at the 2-position, and the N-oxide functionality are all essential for its unique profile . Research on related pyrimidine N-oxides demonstrates that the position of the N-oxide (1- vs. 3-oxide) significantly alters the compound's reactivity and potential for ring transformation [1]. Furthermore, SAR studies have identified that a 3-nitrophenyl group is a key pharmacophore for achieving high levels of antibacterial and antifungal activity in pyrimidine derivatives [2]. Therefore, even seemingly minor structural changes can lead to a complete loss of the specific activity profile for which this compound is procured, underscoring the necessity of selecting this exact CAS number for reproducible research.

N-oxide position
1-oxide vs 3-oxide can shift reactivity and ring-transformation outcome
3-nitrophenyl pharmacophore
4-nitrophenyl analogs may show lower antimicrobial activity per reported SAR
6-methyl substitution
Removal or relocation may alter steric/electronic properties affecting target interaction

6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide: Differentiation Evidence vs. Analogs


Structural Comparison with 4,6-Dimethyl Analog

6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide is structurally distinct from the more common 4,6-dimethyl-2-(4-nitrophenyl)pyrimidine 1-oxide analog . The target compound features a single methyl group at the 6-position and a 3-nitrophenyl group at the 2-position, while the analog has two methyl groups at the 4- and 6-positions and a 4-nitrophenyl group. This results in a molecular weight difference of 14.03 g/mol and a distinct elemental composition and spatial arrangement . The difference in substitution pattern directly influences the compound's dipole moment, steric hindrance, and potential for intermolecular interactions, which are critical parameters in SAR studies [1].

Structural comparison
Head-to-head
231.21 vs 245.24 g/mol
Δ 14.03 g/mol (6.1% higher for analog)
Supports exact compound procurement for SAR studies
Calculated from molecular formula
Chemical Structure SAR Pyrimidine N-oxide Molecular Properties

Purity Grade Options for Sensitive Applications

Commercially, 6-methyl-2-(3-nitrophenyl)pyrimidine 1-oxide is available with a minimum purity specification of 95% from suppliers like AKSci and CymitQuimica . For more demanding applications, a higher purity grade of 97% is available from MolCore . This allows for a clear, quantifiable choice in procurement based on experimental sensitivity. In contrast, the analog 2-(3-nitrophenyl)pyrimidine (CAS 69491-52-7), which lacks the N-oxide and 6-methyl groups, is available but does not offer the same purity options as a standard, with a reported melting point of 140-141 °C .

Purity specification
Specification review
95% (standard); 97% (high purity) available
Defined purity grades may reduce unknown impurity risk
Data to verify; commercial specification
Purity Quality Control Procurement Building Block

Nitric Oxide Synthase (NOS) Inhibition Potential

The pyrimidine N-oxide class, including 6-methyl-2-(3-nitrophenyl)pyrimidine 1-oxide, has been investigated for its ability to inhibit inducible nitric oxide synthase (iNOS) [1]. The target compound was specifically tested in a cell-based assay for inhibition of iNOS in activated murine macrophages, as documented in the BindingDB database (ChEBML_89180) [1]. While quantitative data (e.g., IC50) is not publicly available in this record, the assay entry confirms the compound's activity in this specific, inflammation-relevant model [1]. This differentiates it from the analog 4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine (CAS 1118788-24-1), which, lacking the N-oxide, is likely to have a different interaction profile with the enzyme's heme iron, a key binding site for N-oxide inhibitors [2].

iNOS inhibition assay
Class-level
Activity confirmed in murine macrophage assay (BindingDB)
Supports N-oxide role in NOS inhibition research
Quantitative IC50 not publicly available
NOS Inhibition Inflammation Pyrimidine N-oxide Macrophage Assay

Antimicrobial Activity Based on 3-Nitrophenyl SAR

Structure-activity relationship (SAR) studies on a library of pyrimidine derivatives have established that the presence of a 3-nitrophenyl group is a critical pharmacophore for enhanced antimicrobial activity [1]. Specifically, thiazolopyrimidine derivatives carrying a 3-nitrophenyl group (compound 4c) exhibited the highest antibacterial activity in the series, while a dimethylated adduct with a 3-nitrophenyl group (compound 2c) showed the highest antifungal activity [1]. Although 6-methyl-2-(3-nitrophenyl)pyrimidine 1-oxide was not directly tested, its structure incorporates this key 3-nitrophenyl motif, strongly suggesting a similar activity profile compared to analogs lacking this group, such as 4,6-dimethyl-2-(4-nitrophenyl)pyrimidine 1-oxide, which contains a less active 4-nitrophenyl group [1].

Antimicrobial SAR context
Class-level
3-nitrophenyl motif linked to highest activity in related pyrimidine series
Provides data-driven starting point for antimicrobial development
SAR-derived; direct testing of this compound not reported
Antimicrobial Antibacterial Antifungal SAR 3-Nitrophenyl

Application Scenarios for 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide


SAR Studies for Antimicrobial Pyrimidines

Due to its specific 3-nitrophenyl substitution, which is associated with high antimicrobial activity in related pyrimidine series [1], 6-methyl-2-(3-nitrophenyl)pyrimidine 1-oxide is an ideal core scaffold for SAR studies aimed at optimizing antibacterial or antifungal potency. Researchers can systematically modify the 6-methyl or N-oxide groups to explore their contributions to activity, leveraging the established SAR of the 3-nitrophenyl moiety as a baseline [1].

Role of N-Oxides in NOS Inhibition

The compound's confirmed activity in a cellular iNOS inhibition assay [2] makes it a valuable tool for medicinal chemists studying the role of the N-oxide moiety in binding to the heme iron of NOS enzymes. This specific application is not possible with the non-N-oxide analog 4-chloro-6-methyl-2-(3-nitrophenyl)pyrimidine [3], positioning the target compound as essential for understanding this specific molecular interaction.

Isoxazole Synthesis via Ring Transformation

Pyrimidine 1-oxides are known to undergo ring transformation into isoxazoles upon treatment with mineral acid [4]. 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide can serve as a precursor for the synthesis of novel isoxazole derivatives, which are valuable scaffolds in drug discovery. Its specific substitution pattern will lead to unique isoxazole products compared to those derived from 3-oxides or differently substituted analogs [4].

Building Block for High-Purity Chemical Libraries

With a guaranteed minimum purity of 95% and a 97% option available , this compound is well-suited for inclusion in focused screening libraries for academic or pharmaceutical research. The defined purity levels reduce the risk of false positives or assay interference from unknown impurities, making it a more reliable building block than analogs with unverified purity profiles .

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
3-nitrophenyl substitution pattern
Antimicrobial activity benchmarking
NOS inhibition mechanism research
N-oxide functionality
iNOS cellular assay response
Isoxazole derivative synthesis
Pyrimidine 1-oxide reactivity
Ring-transformation product identity
High-purity library synthesis
Verified purity grades (95-97%)
Impurity profiling & assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.